Cas no 67601-27-8 ((2-Chloro-4-methoxyphenyl)(phenyl)methanone)

(2-Chloro-4-methoxyphenyl)(phenyl)methanone is a substituted benzophenone derivative characterized by its chloro and methoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct molecular structure offers reactivity at multiple sites, enabling selective functionalization for tailored applications. The chloro substituent enhances electrophilic reactivity, while the methoxy group contributes to solubility and stability under various reaction conditions. The compound is typically supplied in high purity, ensuring consistent performance in synthetic processes. Its well-defined chemical properties make it a reliable building block for researchers developing novel compounds in medicinal and materials chemistry.
(2-Chloro-4-methoxyphenyl)(phenyl)methanone structure
67601-27-8 structure
Product Name:(2-Chloro-4-methoxyphenyl)(phenyl)methanone
CAS No:67601-27-8
MF:C14H11ClO2
MW:246.688943147659
CID:1719793
PubChem ID:12285979
Update Time:2025-06-08

(2-Chloro-4-methoxyphenyl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2-chloro-4-methoxyphenyl)phenyl-
    • G45081
    • CS-0251401
    • (2-chloro-4-methoxyphenyl)(phenyl)methanone
    • (2-chloro-4-methoxyphenyl)-phenylmethanone
    • EN300-54639
    • AKOS008135438
    • Z431962256
    • 67601-27-8
    • (2-Chloro-4-methoxyphenyl)(phenyl)methanone
    • Inchi: 1S/C14H11ClO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3
    • InChI Key: NWJSWIHXEQZFDL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C1C=CC=CC=1)=O)OC

Computed Properties

  • Exact Mass: 246.04483
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Additional information on (2-Chloro-4-methoxyphenyl)(phenyl)methanone

Introduction to (2-Chloro-4-methoxyphenyl)(phenyl)methanone (CAS No. 67601-27-8)

(2-Chloro-4-methoxyphenyl)(phenyl)methanone, also known by its CAS number 67601-27-8, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a comprehensive overview of the compound, including its chemical structure, physical properties, synthesis methods, and potential applications in research and industry.

Chemical Structure and Physical Properties

(2-Chloro-4-methoxyphenyl)(phenyl)methanone is an aromatic ketone characterized by its unique molecular structure. The compound consists of a phenyl ring and a 2-chloro-4-methoxyphenyl ring connected by a carbonyl group. The presence of the chlorine and methoxy substituents imparts specific chemical and physical properties to the molecule. The molecular formula of (2-Chloro-4-methoxyphenyl)(phenyl)methanone is C15H13ClO2, with a molecular weight of approximately 268.71 g/mol.

The compound is typically a white to off-white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various chemical reactions and analytical techniques.

Synthesis Methods

The synthesis of (2-Chloro-4-methoxyphenyl)(phenyl)methanone can be achieved through several methods, each with its own advantages and limitations. One common approach involves the Friedel-Crafts acylation reaction, where 2-chloro-4-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is widely used due to its high yield and relatively straightforward procedure.

Another synthetic route involves the condensation of 2-chloro-4-methoxybenzaldehyde with benzophenone in the presence of a base such as potassium hydroxide (KOH). This method provides an alternative pathway for synthesizing the compound and can be optimized for large-scale production.

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in characterizing the structure and purity of (2-Chloro-4-methoxyphenyl)(phenyl)methanone. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the carbonyl group (C=O), aromatic C-H stretches, and the methoxy group (C-O). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or by-products.

Applications in Research and Industry

(2-Chloro-4-methoxyphenyl)(phenyl)methanone has gained significant attention in various research areas due to its unique properties. In medicinal chemistry, it serves as an important intermediate in the synthesis of bioactive compounds, including potential drug candidates. Recent studies have explored its use as a building block for developing novel anti-inflammatory agents and anticancer drugs.

In organic synthesis, (2-Chloro-4-methoxyphenyl)(phenyl)methanone is utilized as a versatile starting material for constructing complex molecules. Its reactivity with different functional groups allows chemists to tailor specific properties for targeted applications. For instance, it can be used to introduce chloromethyl or methoxymethyl functionalities into larger molecular frameworks.

In materials science, the compound has been investigated for its potential use in polymer synthesis and surface modification. Its aromatic structure and functional groups make it suitable for creating polymers with enhanced thermal stability and mechanical strength.

Toxicology and Safety Considerations

The safety profile of (2-Chloro-4-methoxyphenyl)(phenyl)methanone is an important consideration for both researchers and industrial users. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats, are recommended when working with this compound.

Toxicological studies have shown that exposure to high concentrations of (2-Chloro-4-methoxyphenyl)(phenyl)methanone may cause irritation to the eyes and skin. Inhalation of vapors should be avoided to prevent respiratory irritation. In case of accidental ingestion or contact with eyes or skin, immediate medical attention should be sought.

Conclusion

(2-Chloro-4-methoxyphenyl)(phenyl)methanone (CAS No. 67601-27-8) is a valuable compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and physical properties make it an attractive candidate for various research projects and industrial processes. As ongoing research continues to uncover new uses for this compound, it remains an important focus area for scientists and engineers working at the forefront of chemical innovation.

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